![molecular formula C24H17NO6 B14881154 Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate](/img/structure/B14881154.png)
Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate is a complex organic compound that belongs to the class of dibenzoazepines This compound is characterized by its unique structure, which includes a dibenzoazepine core with two oxo groups and a terephthalate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines.
Introduction of Oxo Groups: The oxo groups are introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the dibenzoazepine derivative with dimethyl terephthalate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted aromatic compounds, and various ester-modified analogs.
Scientific Research Applications
Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine: A related compound with similar structural features but different functional groups.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another dibenzoazepine derivative with applications in organic electronics.
Uniqueness
Dimethyl 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)terephthalate is unique due to its combination of the dibenzoazepine core with terephthalate ester moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H17NO6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H17NO6/c1-30-23(28)14-11-12-19(24(29)31-2)20(13-14)25-21(26)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(25)27/h3-13H,1-2H3 |
InChI Key |
XAEOODXOZXGHIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
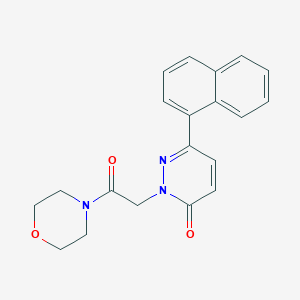
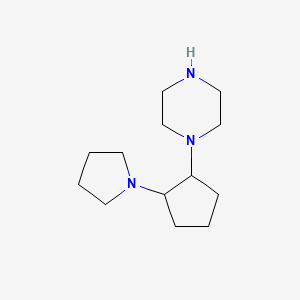
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
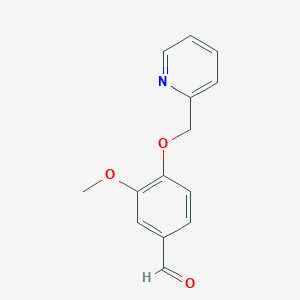

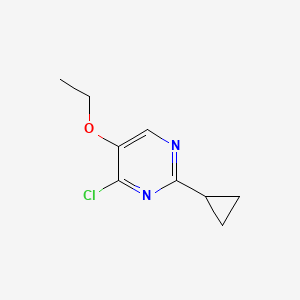
![1-Bromo-8-fluoro-3-isopropylimidazo[1,5-a]pyridine](/img/structure/B14881132.png)
![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
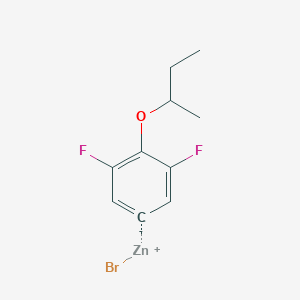
![3-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14881140.png)
![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
